molecular formula C9H18N2O4S B8357522 N-[2-(Boc-amino)ethyl]ethenesulfonamide

N-[2-(Boc-amino)ethyl]ethenesulfonamide

Cat. No.: B8357522
M. Wt: 250.32 g/mol
InChI Key: GVIKIENGBAHDOI-UHFFFAOYSA-N
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Description

N-[2-(Boc-amino)ethyl]ethenesulfonamide is a sulfonamide derivative featuring a tert-butoxycarbonyl (Boc)-protected aminoethyl group attached to an ethenesulfonamide core. This compound is synthesized via alkylation reactions using tert-butyl N-(2-bromoethyl) carbamate or 2-(Boc-amino)ethyl bromide, as outlined in Scheme 2 of .

Properties

Molecular Formula

C9H18N2O4S

Molecular Weight

250.32 g/mol

IUPAC Name

tert-butyl N-[2-(ethenylsulfonylamino)ethyl]carbamate

InChI

InChI=1S/C9H18N2O4S/c1-5-16(13,14)11-7-6-10-8(12)15-9(2,3)4/h5,11H,1,6-7H2,2-4H3,(H,10,12)

InChI Key

GVIKIENGBAHDOI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCNS(=O)(=O)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Boc-amino)ethyl]ethenesulfonamide typically involves the reaction of tert-butyl carbamate with a vinyl sulfonyl chloride in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The general reaction scheme is as follows:

    Starting Materials: Tert-butyl carbamate and vinyl sulfonyl chloride.

    Reaction Conditions: The reaction is conducted in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Outcome: The product, this compound, is obtained after purification through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Boc-amino)ethyl]ethenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The vinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted carbamates .

Scientific Research Applications

N-[2-(Boc-amino)ethyl]ethenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.

    Biology: Employed in the modification of biomolecules for studying protein interactions and functions.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(Boc-amino)ethyl]ethenesulfonamide involves its ability to form stable carbamate linkages with amines. This stability allows it to protect amine groups during chemical reactions and can be removed under specific conditions, such as acidic or basic environments . The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, facilitating various chemical transformations.

Comparison with Similar Compounds

Aryl-Substituted Ethenesulfonamides

Several analogues feature aryl groups on both the sulfonamide nitrogen (N-aryl) and the ethene moiety (2-aryl). Key examples include:

Compound Name Substituents (N-aryl / 2-aryl) Melting Point (°C) Yield (%) Key Spectral Data (HRMS [M+H]+) Biological Activity
(E)-N-(4-Fluorophenyl)-2-(4′-methoxyphenyl)ethenesulfonamide (6d) 4-Fluorophenyl / 4-Methoxyphenyl 98–100 49 308.0703 Microtubule destabilization
(E)-N,2-Bis(4-methoxyphenyl)ethenesulfonamide (6f) 4-Methoxyphenyl / 4-Methoxyphenyl Semi-solid 60 319.0878 Not reported
(E)-N-(3,5-Diamino-4-methoxyphenyl)-2-(2,4,6-trimethoxyphenyl)ethenesulfonamide (6ac) 3,5-Diamino-4-methoxyphenyl / 2,4,6-Trimethoxyphenyl 160–162 40 410.1329 Caspase activation, BBB permeability

Key Observations :

  • Polar Substituents: Methoxy and amino groups (e.g., 6ac) enhance hydrogen bonding, improving solubility and target interaction. This contrasts with the Boc group in N-[2-(Boc-amino)ethyl]ethenesulfonamide, which adds steric bulk and lipophilicity .
  • The Boc-protected compound’s activity remains unstudied but may act as a prodrug, releasing the active amine post-Boc cleavage .

Heterocyclic and Selenocyanate Derivatives

Ethenesulfonamides with heterocyclic or selenocyanate substituents demonstrate distinct electronic and reactivity profiles:

Compound Name Substituents Key Features
(E)-2-(5-Chlorothien-2-yl)-N-{...}ethenesulfonamide 5-Chlorothienyl / Pyrolidinyl Factor Xa inhibition potential
N-(2-Selenocyanatoethyl)ethenesulfonamide (1) Selenocyanate (-SeCN) Enhanced electrophilicity for DA reactions

Key Observations :

  • Selenocyanate Derivatives: The -SeCN group (e.g., compound 1) introduces strong electrophilicity, enabling Diels-Alder (DA) reactions for cycloaddition chemistry. This contrasts with the Boc-protected compound, which is tailored for amine protection rather than reactivity .

Key Observations :

  • The Boc-protected compound’s synthesis prioritizes amine stability, whereas aryl analogues focus on optimizing substituent diversity for SAR studies.

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